7,10,13-Hexadecatrienal
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Overview
Description
7,10,13-Hexadecatrienal is an organic compound with the molecular formula C16H26O. It is a long-chain aldehyde characterized by the presence of three conjugated double bonds at positions 7, 10, and 13. This compound is known for its distinctive seaweed-like odor and is found in the essential oils of certain marine algae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-Hexadecatrienal involves several key steps, including Grignard coupling, catalytic hydrogenation, and oxidation. The process begins with the coupling of THP ether with 2-pentynyl bromide using a Grignard reagent. This is followed by catalytic hydrogenation with the Lindlar catalyst and oxidation with Dess–Martin periodinane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of Grignard reagents, catalytic hydrogenation, and oxidation are common in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions
7,10,13-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: 7,10,13-Hexadecatrienoic acid.
Reduction: 7,10,13-Hexadecatrienol.
Scientific Research Applications
7,10,13-Hexadecatrienal has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 7,10,13-Hexadecatrienal involves its interaction with specific molecular targets. In the case of its role as a sex pheromone, it binds to olfactory receptors in the male moths, triggering a behavioral response . The exact molecular pathways involved in its other applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7,10,13-Hexadecatrienoic acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
8,11,14-Heptadecatrienal: Another long-chain aldehyde with a similar structure but different double bond positions.
Uniqueness
7,10,13-Hexadecatrienal is unique due to its specific double bond positions and its role as a sex pheromone component in certain moth species. Its distinctive odor also sets it apart from other similar compounds .
Properties
IUPAC Name |
hexadeca-7,10,13-trienal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,9-10,16H,2,5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAGXMGZXKLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339450 |
Source
|
Record name | 7,10,13-Hexadecatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112209-65-1 |
Source
|
Record name | 7,10,13-Hexadecatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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